REACTION_CXSMILES
|
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]([NH2:12])[S:10][CH:11]=2)=[CH:3][CH:2]=1.[CH3:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1.C(N(CC)CC)C>O1CCOCC1>[CH3:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH:12][C:9]2[S:10][CH:11]=[C:7]([C:4]3[CH:3]=[CH:2][C:1]([CH3:13])=[CH:6][CH:5]=3)[N:8]=2)=[O:20])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
38.1 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=1N=C(SC1)N)C
|
Name
|
|
Quantity
|
30.9 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
84.1 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1 mL of dimethylsulfoxide
|
Type
|
CUSTOM
|
Details
|
purified by reverse-phase preparative liquid chromatography (13.5 mg, 0.0438, 21.9%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C(=O)NC=2SC=C(N2)C2=CC=C(C=C2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |